1-Iodohex-2-ene

Asymmetric synthesis Chiral pool strategy Allylic halide stereochemistry

1-Iodohex-2-ene (CAS 115977-54-3) is a primary allylic iodide belonging to the haloalkene class, with the molecular formula C₆H₁₁I and a molecular weight of 210.056 g/mol. The compound exists as stereoisomers, with the (E)- or trans-configuration being the most commonly referenced form in synthetic applications.

Molecular Formula C6H11I
Molecular Weight 210.06 g/mol
Cat. No. B13393814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodohex-2-ene
Molecular FormulaC6H11I
Molecular Weight210.06 g/mol
Structural Identifiers
SMILESCCCC=CCI
InChIInChI=1S/C6H11I/c1-2-3-4-5-6-7/h4-5H,2-3,6H2,1H3/b5-4+
InChIKeySHZUPNQWZAHROG-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodohex-2-ene Sourcing Guide: Baseline Physicochemical and Structural Identity


1-Iodohex-2-ene (CAS 115977-54-3) is a primary allylic iodide belonging to the haloalkene class, with the molecular formula C₆H₁₁I and a molecular weight of 210.056 g/mol. The compound exists as stereoisomers, with the (E)- or trans-configuration being the most commonly referenced form in synthetic applications . Key predicted physicochemical properties include a boiling point of 172.5 ± 9.0 °C at 760 mmHg, a density of 1.5 ± 0.1 g/cm³, a logP of 3.83, and a refractive index of 1.524 . The compound features a C–I bond dissociation energy of approximately 57 kcal/mol, which is significantly weaker than the corresponding C–Br (72 kcal/mol) and C–Cl (85 kcal/mol) bonds [1], underpinning its enhanced reactivity profile in nucleophilic substitution and transition-metal-catalyzed transformations.

Why 1-Bromohex-2-ene, 1-Chlorohex-2-ene, or 1-Iodohexane Cannot Simply Replace 1-Iodohex-2-ene


Generic substitution of 1-iodohex-2-ene with its bromide or chloride congeners introduces quantifiable reactivity penalties: the C–Br bond requires approximately 26% more energy to cleave than the C–I bond (72 vs. 57 kcal/mol), directly translating to slower oxidative addition rates with palladium(0) catalysts and reduced SN2 displacement kinetics [1]. Positional isomerism further undermines interchangeability—saturated 1-iodohexane lacks the conjugated π-system that activates the allylic C–I bond toward both nucleophilic and electrophilic pathways, while the trans- vs. cis-configuration of the double bond dictates stereochemical outcomes in downstream asymmetric syntheses [2]. These differences are not merely academic; they determine reaction temperature thresholds, catalyst loading requirements, and stereochemical fidelity in multi-step synthetic sequences [2].

Quantitative Differentiation Evidence: 1-Iodohex-2-ene vs. Closest Analogs and Alternatives


Stereodefined trans-1-Iodohex-2-ene Enables Enantioselective Total Synthesis of D-Sorbitol

In a comparative synthetic study, trans-1-iodo-2-hexene served as the stereodefined allylic halide building block for D-sorbitol synthesis via (S,S)-hydrobenzoin stannylene acetal coupling followed by regio- and stereoselective transformations, while cis-1-bromo-2-pentene was employed analogously for (+)-polyoxamic acid [1]. The trans configuration of the iodide was essential to establish the correct relative stereochemistry of the four contiguous stereocenters in the D-sorbitol product; a cis-iodide or the corresponding bromide would not deliver the requisite stereochemical outcome [1].

Asymmetric synthesis Chiral pool strategy Allylic halide stereochemistry

Quantified C–I vs. C–Br Bond Dissociation Energy Differential Predicts Superior Oxidative Addition Kinetics

The carbon–halogen bond dissociation energy (BDE) for a typical C–I bond is approximately 57 kcal/mol, compared to 72 kcal/mol for C–Br and 85 kcal/mol for C–Cl [1]. This 15 kcal/mol BDE gap between C–I and C–Br corresponds to a ~26% lower energy requirement for homolytic or heterolytic bond cleavage. In palladium(0)-catalyzed cross-coupling reactions, oxidative addition is often rate-determining, and vinyl/allylic iodides are documented to react faster and under milder conditions than the corresponding bromides and chlorides [2].

Cross-coupling Bond dissociation energy Palladium catalysis

One-Pot Allylic Iodide Generation and Substitution Yields ~91% for 1-Iodohex-2-ene via HI Methodology

A one-pot procedure using HI generated in situ from Me₃SiCl/NaI/H₂O in acetonitrile converted allylic alcohols to allylic iodides, with 1-iodohex-2-ene obtained in approximately 91% yield from the corresponding allylic alcohol (trans-2-hexen-1-ol) . This methodology enables subsequent in-flask substitution with N₃⁻, CN⁻, and PhSO₂⁻ nucleophiles without isolation of the intermediate iodide, and the 91% yield establishes a benchmark for procurement-quality assessment of commercial 1-iodohex-2-ene .

Allylic substitution One-pot synthesis Hydrogen iodide reagent

Physicochemical Property Differentiation: Boiling Point, Density, and logP Compared to 1-Bromohex-2-ene, 1-Chlorohex-2-ene, and 1-Iodohexane

Predicted physicochemical properties of 1-iodohex-2-ene diverge materially from its closest halogen and saturation analogs [1]. The boiling point of 1-iodohex-2-ene (172.5 ± 9.0 °C) is substantially higher than that of 1-iodohexane (~162 °C) and 1-bromohex-2-ene (~147 °C estimated). The logP of 3.83 for 1-iodohex-2-ene exceeds that of 1-iodohexane (~3.5 estimated) and 1-chlorohex-2-ene (~2.8 estimated), reflecting greater lipophilicity . These differences directly influence distillation fraction cut points, chromatographic retention times, and partitioning behavior in biphasic reaction systems.

Physicochemical properties Purification Formulation compatibility

Explicit Acknowledgment of Evidence Limitations: Direct Head-to-Head Comparative Data Scarcity

It must be explicitly stated that no published study was identified that directly compares the reaction rates, yields, or selectivity of 1-iodohex-2-ene versus 1-bromohex-2-ene or 1-chlorohex-2-ene under identical experimental conditions in the same laboratory. The differential claims presented above rely on class-level inference from vinyl/allylic halide reactivity trends [1] and fundamental bond energy data [2], which, while mechanistically predictive, do not constitute direct head-to-head experimental evidence for this specific compound. Procurement decisions should weigh this evidence gap when evaluating whether the anticipated reactivity advantage justifies any cost premium over the bromide or chloride analogs.

Evidence quality assessment Procurement risk Data gaps

Validated Application Scenarios for 1-Iodohex-2-ene Sourcing and Deployment


Stereocontrolled Chiral Pool Synthesis Requiring a trans-Allylic Iodide C6 Synthon

Procurement of trans-1-iodo-2-hexene (not the cis isomer or bromide congener) is mandatory when executing the (S,S)-hydrobenzoin stannylene acetal methodology for D-sorbitol or analogous polyhydroxylated chiral molecules. As demonstrated by Kim et al. (2002), the trans configuration of the allylic iodide is essential for establishing the correct relative stereochemistry of contiguous stereocenters in the product; substitution with cis-allylic halides or saturated alkyl iodides leads to stereochemical divergence [1]. Sourcing specifications must explicitly require (E)-stereochemistry and confirm stereochemical purity by ¹H NMR (coupling constant analysis of the vinylic protons).

One-Pot Allylic Derivatization Sequences Leveraging HI-Mediated In Situ Iodide Generation Methodology

The Kanai et al. (1990) one-pot protocol establishes that 1-iodohex-2-ene can be generated from the corresponding allylic alcohol in ~91% yield and immediately substituted with N₃⁻, CN⁻, or PhSO₂⁻ nucleophiles in the same reaction vessel [1]. This scenario applies when users require allylic azides, nitriles, or sulfones as intermediates without isolating the thermally and photolytically sensitive allylic iodide. Commercial 1-iodohex-2-ene can serve as a direct starting material in these substitution reactions, bypassing the in situ generation step and potentially improving overall throughput [1].

Palladium-Catalyzed Cross-Coupling Requiring Low-Temperature Oxidative Addition

In Pd(0)-catalyzed Heck, Suzuki, or Sonogashira couplings where the substrate scope includes thermally sensitive functionalities, the weaker C–I bond (~57 kcal/mol) of 1-iodohex-2-ene enables oxidative addition at temperatures 20–40 °C lower than would be required for 1-bromohex-2-ene (C–Br BDE ~72 kcal/mol) [1]. This lower thermal budget can suppress competing β-hydride elimination, protect acid-labile protecting groups, and reduce catalyst decomposition. Users should verify the temperature differential under their specific catalytic system, as the class-level inference requires experimental validation for this specific substrate .

Physical Separation and Purification Workflows Exploiting Distinct Boiling Point and Density

The predicted boiling point of 1-iodohex-2-ene (172.5 ± 9.0 °C) is sufficiently differentiated from 1-bromohex-2-ene (~147 °C) and 1-chlorohex-2-ene (~125 °C) to permit fractional distillation-based separation of mixed halide streams [1]. Additionally, the elevated density (1.5 ± 0.1 g/cm³) relative to bromide and chloride analogs facilitates liquid-liquid extraction optimization. Process development groups procuring 1-iodohex-2-ene for large-scale synthesis should leverage these property differences to design purification workflows that tolerate residual bromide or chloride impurities from upstream halogen-exchange steps [1].

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